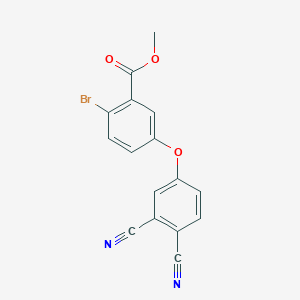

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate

Descripción

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with a bromine atom at position 2 and a 3,4-dicyanophenoxy group at position 5. The ester moiety contributes to moderate polarity, affecting solubility in organic solvents.

Propiedades

Fórmula molecular |

C16H9BrN2O3 |

|---|---|

Peso molecular |

357.16 g/mol |

Nombre IUPAC |

methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate |

InChI |

InChI=1S/C16H9BrN2O3/c1-21-16(20)14-7-13(4-5-15(14)17)22-12-3-2-10(8-18)11(6-12)9-19/h2-7H,1H3 |

Clave InChI |

NCXMMCZXQJJTJP-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)Br |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate involves multiple steps. One common synthetic route includes the bromination of a precursor compound followed by esterification and cyanation reactions . Industrial production methods may involve similar steps but are optimized for scale and efficiency .

Análisis De Reacciones Químicas

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bromine, potassium cyanide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: It serves as a precursor for the development of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Table 1: Structural Comparison with Analogous Compounds

Reactivity and Chemical Behavior

- Target Compound: The dicyanophenoxy group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution, while the bromo group may undergo Suzuki or Ullmann coupling. Steric hindrance from the bromine could slow meta-directed reactions .

- Compound 5l : The triazine core facilitates nucleophilic aromatic substitution (e.g., with amines), and the methoxyphenoxy group enhances solubility in polar aprotic solvents.

- AZ-2 : The pyrrolopyrimidine amino group enables hydrogen bonding and π-stacking, critical for kinase inhibition.

- Chlorosulfonyl Analog : The chlorosulfonyl group exhibits high reactivity in nucleophilic substitutions (e.g., forming sulfonamides), contrasting with the target compound’s nitrile-driven pathways.

Physical Properties and Solubility

- Target Compound : High polarity from nitriles increases solubility in polar solvents (e.g., DMF, DMSO) but reduces compatibility with hydrocarbons.

- Compound 5l : Methoxyphenoxy and triazine groups improve solubility in chlorinated solvents (e.g., dichloromethane).

- AZ-2 : The heterocyclic amine enhances water solubility, aiding bioavailability in biological assays.

- Chlorosulfonyl Analog : High reactivity limits stability in protic solvents but favors anhydrous conditions.

Research Findings and Data Analysis

Table 2: Key Research Insights

Actividad Biológica

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate is characterized by the following structural formula:

This structure features a bromine atom, a dicyanophenoxy group, and a benzoate moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate exhibit antimicrobial properties. For instance, studies on related benzoate derivatives have shown effective inhibition against various bacterial strains. The presence of the bromine atom and the dicyanophenoxy group enhances the compound's lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anticancer Properties

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate has been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death and proliferation inhibition. The compound's ability to disrupt microtubule dynamics may contribute to its effectiveness as a chemotherapeutic agent .

The biological activity of methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Interaction : It could interact with various receptors, modulating signaling pathways that lead to desired biological responses.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of brominated benzoates demonstrated that methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical practice .

- Anticancer Activity : In a recent study involving human breast cancer cell lines (MCF-7), treatment with methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Mechanistic studies revealed that the compound triggered apoptosis via the mitochondrial pathway .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.